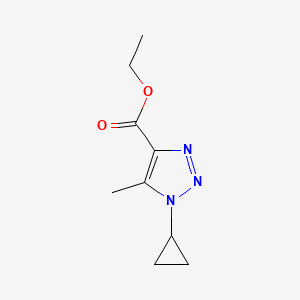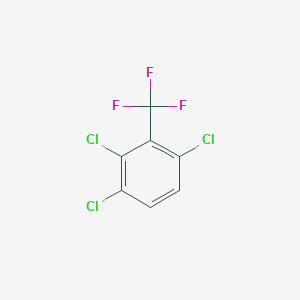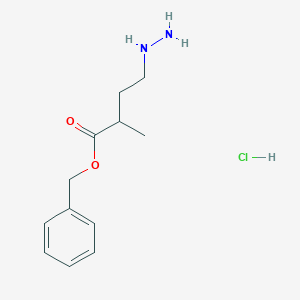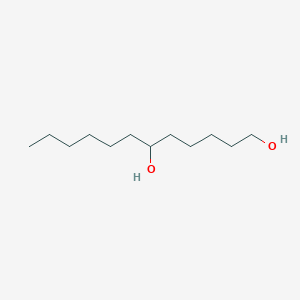
1,6-Dodecanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It is a primary fatty alcohol with hydroxy groups at positions 1 and 6 of the dodecane chain. This compound is widely used in various industrial applications, including the production of polymers, lubricants, and personal care products.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Hydroxylation of Alkanes: One common method for producing 1,6-dodecanediol involves the hydroxylation of dodecane using heavy metal catalysts under high temperature and pressure.
Reduction of Dodecanedioic Acid: Another method includes the esterification of dodecanedioic acid with n-hexanol to form dihexyl dodecanedioic acid, followed by hydrogenation reduction to obtain this compound.
Industrial Production Methods:
Whole-Cell Biotransformation: Recent advancements have introduced biotechnological methods, such as using genetically modified Escherichia coli to produce this compound through whole-cell biotransformation.
Chemical Synthesis: Traditional chemical synthesis methods remain prevalent in industrial settings due to their scalability and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 1,6-Dodecanediol can be oxidized to form dodecanedioic acid.
Reduction: It can undergo reduction reactions to produce dodecanol.
Substitution: The hydroxy groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst is typically used for reduction reactions.
Substitution: Reagents like alkyl halides and strong acids are used for substitution reactions.
Major Products Formed:
Oxidation: Dodecanedioic acid.
Reduction: Dodecanol.
Substitution: Various substituted dodecanediols depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 1,6-Dodecanediol is used as a monomer in the synthesis of polyesters and polyurethanes, which are essential in the production of biodegradable plastics and medical devices.
Biology: It serves as a precursor for the synthesis of lipids and other biomolecules in biological research.
Medicine: The compound is utilized in the formulation of drug delivery systems and tissue engineering scaffolds due to its biocompatibility and biodegradability.
Industry: It is employed in the manufacturing of lubricants, personal care products, and as an intermediate in the production of various chemicals.
Wirkmechanismus
Molecular Targets and Pathways:
Polymerization: In polymer synthesis, 1,6-dodecanediol acts as a diol monomer that undergoes polycondensation reactions to form polyesters and polyurethanes.
Biological Interactions: In biological systems, it may interact with enzymes and other biomolecules, influencing lipid metabolism and cellular processes.
Vergleich Mit ähnlichen Verbindungen
1,10-Decanediol: Similar to 1,6-dodecanediol, it is used in the production of polyesters and polyurethanes but has a shorter carbon chain.
1,12-Dodecanediol: This compound has a longer carbon chain and is used in similar applications but may exhibit different physical and chemical properties due to the extended chain length.
1,16-Hexadecanediol: Another diol with an even longer carbon chain, used in the production of high-molecular-weight polymers.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
CAS-Nummer |
39516-25-1 |
|---|---|
Molekularformel |
C12H26O2 |
Molekulargewicht |
202.33 g/mol |
IUPAC-Name |
dodecane-1,6-diol |
InChI |
InChI=1S/C12H26O2/c1-2-3-4-6-9-12(14)10-7-5-8-11-13/h12-14H,2-11H2,1H3 |
InChI-Schlüssel |
PWFJZHKVDZWYHG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(CCCCCO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


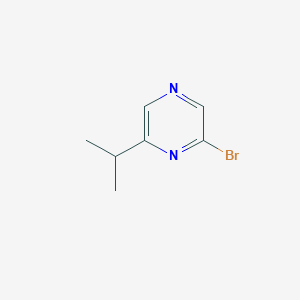
![4-[2-(dipropylamino)ethyl]-3-propylidene-1H-indol-2-one;hydrochloride](/img/structure/B15361787.png)
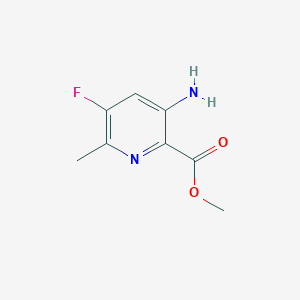
![TBDMS(-3)[TBDMS(-5)]Ribf2F(b)-uracil-1-yl](/img/structure/B15361806.png)
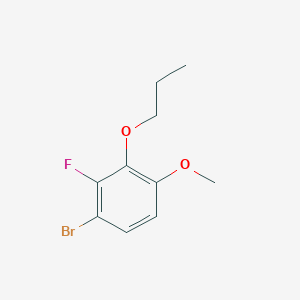

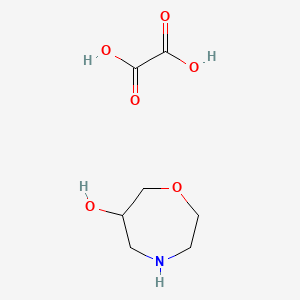
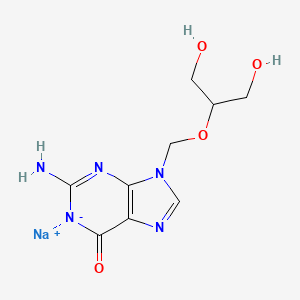
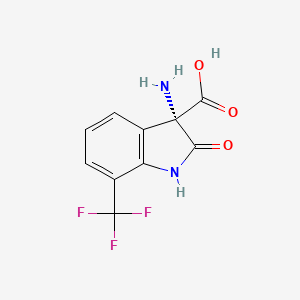
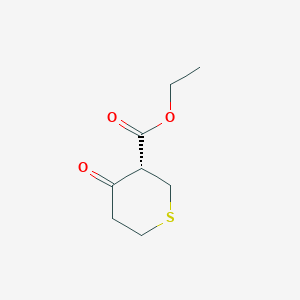
![tert-butyl 5-cyanospiro[3H-furo[2,3-c]pyridine-2,4'-piperidine]-1'-carboxylate](/img/structure/B15361831.png)
